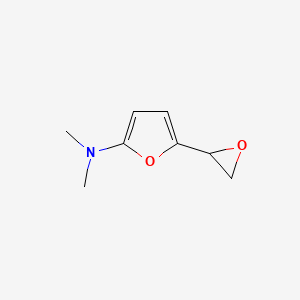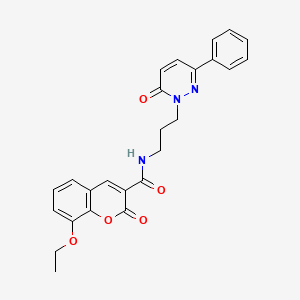![molecular formula C9H16N2O2 B2420969 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 29924-70-7](/img/structure/B2420969.png)
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
DABCO has been used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . It has also been used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
Molecular Structure Analysis
DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages. Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .
Chemical Reactions Analysis
DABCO is sufficiently basic to promote a variety of coupling reactions. It has been used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It has also been used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Physical And Chemical Properties Analysis
DABCO is a white crystalline powder with a melting point of 156 to 160 °C and a boiling point of 174 °C. It is soluble in water and hygroscopic .
Scientific Research Applications
Adsorbent for Selective Separation/Preconcentration of Cr (VI)
DABCO functionalized mesoporous SBA-15 (SBA-15@DABCO) has been evaluated as a new and efficient adsorbent for the selective separation/preconcentration of Cr (VI) ions in water samples . This application is particularly useful in environmental science for the detection and removal of heavy metal ions .
Catalyst in Organic Synthesis
DABCO is a bicyclic compound used as a strong base and catalyst in organic synthesis . It’s used in various reactions, including the Balis-Hillman reaction .
Polyurethane Catalyst
DABCO is used as a catalyst in the production of polyurethane . Polyurethane is a versatile material used in many industrial applications, including foams, coatings, adhesives, and sealants .
Complexing Ligand and Lewis Base
DABCO acts as a complexing ligand and Lewis base . In chemistry, a Lewis base is a substance that can donate a pair of electrons to form a covalent bond .
Anti-fade Reagent in Fluorescence Microscopy
DABCO is used in mounting samples for fluorescence microscopy as an anti-fade reagent . It’s shown to scavenge free radicals due to flurochrome excitation of fluorochromes .
Dye Lasers
DABCO finds use in dye lasers . Dye lasers are a class of lasers that use organic dyes as the gain medium .
Mechanism of Action
Target of Action
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, also known as DABCO, is a highly nucleophilic tertiary amine base . It is commonly used in organic synthesis as a weak Lewis base . The primary targets of DABCO are organic compounds that require a base or a nucleophile for their reactions .
Mode of Action
DABCO interacts with its targets by acting as a catalyst, a base, and a nucleophile . As a catalyst, it accelerates various organic reactions, such as the Morita–Baylis–Hillman reaction . As a base, it can accept protons from acidic compounds . As a nucleophile, it can donate its lone pair of electrons to electrophilic centers in other molecules .
Biochemical Pathways
The biochemical pathways affected by DABCO are numerous, given its versatile role in organic synthesis . It is involved in the formation of carbon–carbon bonds, protection and deprotection of functional groups, and the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Pharmacokinetics
It is known that dabco is soluble in water and many polar and nonpolar solvents . This suggests that it may have good bioavailability.
Result of Action
The result of DABCO’s action is the successful completion of various organic reactions . It enables the synthesis of a wide range of organic compounds, including carbocyclic and heterocyclic compounds .
Action Environment
DABCO is hygroscopic and can absorb CO2 and moisture from the air . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . Its reactivity may be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
Safety and Hazards
Future Directions
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Its applications in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds, are being explored .
properties
IUPAC Name |
ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLXQDKRXSLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCN1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420886.png)



![2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420892.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2420896.png)


![3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B2420904.png)

![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)
